molecular formula C14H15NO2 B146677 ethyl 1-benzyl-1H-pyrrole-3-carboxylate CAS No. 128259-47-2

ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Cat. No.: B146677
CAS No.: 128259-47-2
M. Wt: 229.27 g/mol
InChI Key: KSZAVNAKDOXZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of an ethyl ester group at the third position and a benzyl group at the first position of the pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl acetoacetate with benzylamine, followed by cyclization and esterification. The reaction typically proceeds under acidic or basic conditions, with the choice of catalyst and solvent influencing the yield and purity of the product.

    Condensation Reaction: Ethyl acetoacetate reacts with benzylamine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the intermediate.

    Cyclization: The intermediate undergoes cyclization to form the pyrrole ring. This step may require additional heating and the use of a dehydrating agent to facilitate ring closure.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to improve reaction rates and selectivity. Solvent-free or green chemistry approaches may also be explored to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the benzyl group to a methyl group. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the pyrrole ring. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Pyrrole-3-carboxylic acid derivatives.

    Reduction: Ethyl 1-benzyl-1H-pyrrole-3-methanol or ethyl 1-methyl-1H-pyrrole-3-carboxylate.

    Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.

Scientific Research Applications

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in target proteins. The pyrrole ring can participate in hydrogen bonding and π-π interactions, contributing to binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 1-benzyl-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 1-methyl-1H-pyrrole-3-carboxylate: Lacks the benzyl group, resulting in different biological activity and physicochemical properties.

    Ethyl 1-phenyl-1H-pyrrole-3-carboxylate: Contains a phenyl group instead of a benzyl group, affecting its reactivity and interaction with biological targets.

    Ethyl 1-benzyl-1H-pyrrole-2-carboxylate: The position of the carboxylate group is different, leading to variations in chemical behavior and applications.

Properties

IUPAC Name

ethyl 1-benzylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZAVNAKDOXZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562803
Record name Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128259-47-2
Record name Ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 1.93 g (10 mmol) of N-benzyl-N-formylglycine, 3.65 g (37.2 mmol) of ethyl propiolate and 10 ml of acetic anhydride, a reaction and post treatment were conducted in a similar manner as in Referential Example 1. The resulting brown oil was purified by silica gel column chromatography [silica gel: “No.9385”, product of Merck & Co., Inc. (the same silica gel was also used in the subsequent referential examples and examples); eluent: ethyl acetate/hexane=1/3], whereby 2.156 g of the title compound were obtained (yield: 94.0%).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 1-benzyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-benzyl-1H-pyrrole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.